4-amino-N,N-diisopropylbenzenesulfonamide
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Description
4-Amino-N,N-diisopropylbenzenesulfonamide is a chemical compound with the molecular formula C12H20N2O2S and a molecular weight of 256.37 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an amino group and a sulfonamide group. The sulfonamide group is further substituted with two isopropyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 256.37 and a molecular formula of C12H20N2O2S .Scientific Research Applications
Molecular Structure and Conformational Polymorphism
Research into sulfonamide compounds like sulfapyridine, a close relative to 4-amino-N,N-diisopropylbenzenesulfonamide, reveals significant insights into their crystal and molecular structures. Studies have shown that these compounds exhibit conformational polymorphism, which is crucial for understanding their physical properties and potential applications in drug formulation and development (Bar & Bernstein, 1985).
Solubility and Solution Thermodynamics
The solubility of sulfonamides in various solvents has been extensively studied, providing essential data for pharmaceutical development. For example, the solubility and thermodynamic properties of 4-aminobenzenesulfonamide in different solvent systems have been determined, offering insights into its behavior in diverse pharmaceutical formulations (Asadi et al., 2020).
Antimicrobial and Anti-inflammatory Applications
Sulfonamide compounds have been explored for their antimicrobial and anti-inflammatory properties. For instance, the design and synthesis of new naproxen analogues linked with 4-aminobenzenesulfonamide derivatives have shown potential as anti-inflammatory agents, indicating the therapeutic applications of sulfonamides (Nasser et al., 2018).
Anticancer Activities
Recent studies have focused on the development of sulfonamide derivatives as anticancer agents. Research into ureido-substituted benzenesulfonamides, for example, has revealed their potential to inhibit carbonic anhydrase IX, a target associated with tumor growth and metastasis. This inhibition shows promising antimetastatic activity in models of breast cancer, suggesting the role of sulfonamides in cancer treatment (Pacchiano et al., 2011).
Environmental Impact and Biodegradation
The environmental impact and biodegradation of sulfonamide compounds have also been a subject of study. For instance, the biodegradation of 4-aminobenzenesulfonate by novel bacterial strains highlights the environmental fate of sulfonamide antibiotics and their derivatives. This research is crucial for understanding the ecological effects of sulfonamides and developing strategies for mitigating their impact (Wang et al., 2009).
Properties
IUPAC Name |
4-amino-N,N-di(propan-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-9(2)14(10(3)4)17(15,16)12-7-5-11(13)6-8-12/h5-10H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDNCKPIBCUTPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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